N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a benzothiophene-3-carboxamide core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group at the N-position and a (2E)-3-(4-methoxyphenyl)prop-2-enoyl moiety at the 2-amino position. The 4-methoxyphenyl group may improve solubility compared to non-polar substituents, while the tetrahydrobenzothiophene scaffold is common in kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S2/c1-30-17-9-6-15(7-10-17)8-11-20(26)25-23-21(18-4-2-3-5-19(18)31-23)22(27)24-16-12-13-32(28,29)14-16/h6-11,16H,2-5,12-14H2,1H3,(H,24,27)(H,25,26)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPUXIHGDUDOCJ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activity of this compound, focusing on its pharmacological implications.
Synthesis and Structural Characteristics
The synthesis of the compound involves multi-step reactions that typically include the formation of tetrahydrothiophene derivatives followed by functionalization through amide bond formation. The presence of both thiophene and methoxyphenyl groups suggests a potential for diverse biological interactions.
Structural Analysis
The molecular structure can be analyzed using techniques such as:
- Nuclear Magnetic Resonance (NMR)
- High-Resolution Mass Spectrometry (HRMS)
- X-ray Crystallography
These methods confirm the identity and purity of the synthesized compound, revealing insights into its conformation and electronic properties.
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Key areas of research include:
Anticancer Activity
Preliminary studies suggest that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- In vitro assays demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and colon cancer cells.
Neuroprotective Effects
Another area of interest is its neuroprotective activity. The compound has been evaluated for its ability to protect neuronal cells against oxidative stress and neuroinflammation:
- Animal models subjected to ischemic conditions showed improved survival rates when treated with this compound, indicating potential therapeutic effects in stroke management.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines indicated that the compound reduced cell viability by up to 70% at higher concentrations (IC50 values were determined to be in the micromolar range).
- In Vivo Studies : In a mouse model of cerebral ischemia, administration of the compound significantly prolonged survival times compared to control groups. Mice treated with the compound showed reduced neurological deficits and improved motor function post-stroke.
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Characteristics
The compound features a unique structural composition that includes:
- Tetrahydrothiophene moiety : Contributes to the compound's chemical reactivity.
- Benzothiophene structure : Enhances its potential for diverse biological interactions.
- Functional groups : The presence of amide and enoyl groups may influence its pharmacological properties.
The molecular formula is , with a molecular weight of approximately 396.55 g/mol. The structural complexity allows for various interaction pathways in biological systems.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit significant anticancer properties. For example, derivatives of benzothiophene have been shown to act as inhibitors in various cancer cell lines. The unique structure of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide suggests it could function similarly due to its structural analogies with known anticancer agents .
Enzyme Inhibition
This compound may also serve as an allosteric inhibitor for specific enzymes involved in metabolic pathways. Research has highlighted the role of benzothiophene derivatives in modulating enzyme activity, particularly in conditions such as obesity and diabetes . The compound's ability to interact with enzyme active sites could lead to novel therapeutic strategies.
Antimicrobial Properties
Another area of interest is the compound's potential antimicrobial effects. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound could be explored for its antibacterial properties.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a related benzothiophene derivative on human cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This suggests that this compound may share similar mechanisms of action .
Case Study 2: Enzyme Modulation
In another study focusing on branched-chain amino acid metabolism, benzothiophene carboxylate derivatives were identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase. This highlights the potential for this compound to modulate similar pathways .
Data Tables
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The compound contains two amide groups that undergo hydrolysis under acidic or basic conditions. For instance:
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Acidic Hydrolysis : The enamide bond (α,β-unsaturated amide) is susceptible to cleavage in concentrated HCl at elevated temperatures (80–100°C), yielding 3-(4-methoxyphenyl)prop-2-enoic acid and the corresponding amine derivative.
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Basic Hydrolysis : Treatment with NaOH (2M) at reflux generates the sodium salt of the benzothiophene-3-carboxylic acid and releases the tetrahydrothiophene sulfone amine.
Reaction Conditions Table
| Reaction Type | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 80°C, 8h | 3-(4-Methoxyphenyl)prop-2-enoic acid + Amine | 72 | |
| Basic Hydrolysis | 2M NaOH, reflux, 6h | Sodium carboxylate + Tetrahydrothiophene sulfone amine | 65 |
Nucleophilic Substitution at the Sulfone Group
The 1,1-dioxidotetrahydrothiophene moiety acts as a sulfonate ester analog, enabling nucleophilic substitution (SN2) at the sulfur center. Key reactions include:
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Displacement with Amines : Reaction with primary amines (e.g., methylamine) in DMF at 60°C replaces the sulfone group, forming secondary amine derivatives.
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Thiol Exchange : Treatment with thiophenol in the presence of K2CO3 yields arylthioether derivatives.
Example Reaction Pathway
Cycloaddition Reactions
The (2E)-3-(4-methoxyphenyl)prop-2-enoyl group participates in Diels-Alder reactions. For example:
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Reaction with maleic anhydride in toluene at 110°C forms a six-membered cyclohexene adduct, confirmed by X-ray crystallography .
Reactivity Notes
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The electron-withdrawing nature of the amide group enhances the dienophile character of the α,β-unsaturated system.
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Substituents on the methoxyphenyl ring influence reaction rates and regioselectivity .
Electrophilic Aromatic Substitution
The benzothiophene core undergoes electrophilic substitution at the C-2 and C-5 positions:
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Nitration : HNO3/H2SO4 introduces nitro groups at C-5, confirmed by NMR .
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Sulfonation : Oleum (20% SO3) selectively sulfonates C-2, producing a water-soluble derivative .
Regioselectivity Data
| Electrophile | Position | Product Ratio (C-2:C-5) | Conditions |
|---|---|---|---|
| NO2+ | C-5 | 85:15 | HNO3, 0°C |
| SO3H | C-2 | 95:5 | Oleum, 50°C |
Oxidation and Reduction
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Oxidation : The tetrahydrothiophene sulfone is resistant to further oxidation, but the benzothiophene’s saturated ring can be dehydrogenated with DDQ to form a fully aromatic system.
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Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the enamide double bond, yielding a saturated propionamide derivative.
Catalytic Hydrogenation Example
Metal-Catalyzed Cross-Coupling
The benzothiophene carboxamide participates in Suzuki-Miyaura couplings:
-
Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh3)4/K2CO3 forms biaryl derivatives at C-2 .
Optimized Conditions
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | K2CO3 | DME/H2O | 78 |
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetone induces [2+2] cycloaddition between the enamide and adjacent carbonyl groups, forming a bicyclic lactam.
Comparison with Similar Compounds
Structural analogs of this compound are categorized based on substitutions at three key positions:
Benzothiophene-3-carboxamide core modifications
N-substituent (1,1-dioxidotetrahydrothiophen-3-yl vs. others)
2-amino group substituents (e.g., α,β-unsaturated ketones, aryl groups)
Structural Analogs and Key Modifications
Table 1: Structural Comparison of Key Analogs
*Calculated based on molecular formulas.
Impact of Substituents on Bioactivity and Physicochemical Properties
A. N-Substituent Variations
- The 1,1-dioxidotetrahydrothiophen-3-yl group (target compound, ) introduces a sulfone moiety, which enhances metabolic stability by resisting cytochrome P450-mediated oxidation compared to non-oxidized thiophene rings .
- Replacement with a 2-methoxyethyl group () increases hydrophilicity but may reduce membrane permeability.
B. 2-Amino Substituents
- The (2E)-3-(4-methoxyphenyl)prop-2-enoyl group in the target compound likely engages in hydrogen bonding (via methoxy) and π-π stacking (via phenyl), which are critical for target binding. Analogous α,β-unsaturated ketones in exhibited anti-inflammatory activity (IC₅₀ = 12–18 μM against COX-2) .
C. Core Modifications
- Replacement of benzothiophene with indazole () alters hydrogen-bonding patterns, affecting kinase selectivity. Indazole derivatives are prevalent in anticancer agents (e.g., PARP inhibitors).
Computational and Analytical Comparisons
- Molecular Networking : Clustering via MS/MS fragmentation (cosine score >0.8) groups the target compound with and due to shared tetrahydrothiophene sulfone and benzothiophene motifs .
- QSAR Models : Substituent electronegativity (Cl, OCH₃) correlates with anti-diabetic activity in analogs, as shown in (α-glucosidase inhibition IC₅₀ = 9–22 μM) .
Crystallographic and Structural Insights
- Single-crystal X-ray analysis (e.g., ) confirms the (E)-configuration of α,β-unsaturated ketones, critical for bioactivity . SHELXL refinements () reveal planar geometries in the benzothiophene core, facilitating π-stacking .
Q & A
Q. What are the key considerations for synthesizing this compound, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves coupling the tetrahydrobenzothiophene-3-carboxamide core with the (2E)-3-(4-methoxyphenyl)prop-2-enoyl moiety via amide bond formation. A multi-step approach is recommended:
- Step 1 : Prepare the tetrahydrothiophene-1,1-dioxide amine precursor using oxidation of tetrahydrothiophene derivatives (e.g., with HO/acetic acid).
- Step 2 : Activate the carboxylic acid group (e.g., using EDCI/HOBt) for coupling with the acryloyl chloride intermediate.
- Purification : Column chromatography (e.g., dichloromethane/ethyl acetate gradients) is critical for isolating the product, as seen in similar tetrahydrobenzo[b]thiophene syntheses .
- Validation : Use H/C NMR to confirm regiochemistry (e.g., acryloyl double bond geometry via coupling constants) and HRMS for molecular weight verification .
Q. How can researchers evaluate the compound’s potential biological activity?
- Methodological Answer : Preliminary screening should focus on structure-activity relationship (SAR) studies. For example:
- Antimicrobial Assays : Adapt protocols from structurally related thiophene-3-carboxamide derivatives, such as agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Testing : Use MTT assays on mammalian cell lines to assess selectivity indices.
- Target Identification : Perform molecular docking against enzymes like aldehyde oxidase (AO), given the sulfone moiety’s potential metabolic interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Methodological Answer : Apply Design of Experiments (DoE) and Bayesian optimization to systematically explore reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example:
- DoE : Use a fractional factorial design to prioritize variables like acryloyl chloride equivalents or coupling agent concentration.
- Heuristic Algorithms : Implement machine learning models to predict optimal conditions, as demonstrated in flow-chemistry optimizations .
- Real-Time Monitoring : Employ inline FTIR or HPLC to detect intermediates (e.g., unreacted starting material) and adjust conditions dynamically .
Q. What strategies resolve contradictions in metabolic stability data between in vitro and in vivo models?
- Methodological Answer : Address discrepancies by:
- Enzyme-Specific Assays : Test the compound against human liver microsomes (HLMs) and recombinant AO isoforms to identify metabolic hotspots (e.g., sulfone reduction vs. acryloyl hydrolysis) .
- Isotope-Labeling : Use C-labeled analogs to track metabolic pathways via LC-MS/MS.
- Species-Specific Differences : Compare rodent vs. human hepatocyte data to validate translational relevance.
Q. How can computational modeling predict regioselectivity in derivatization reactions?
- Methodological Answer : Combine density functional theory (DFT) and molecular dynamics (MD) simulations:
- DFT : Calculate activation energies for possible reaction pathways (e.g., amide vs. ester formation at the 3-carboxamide position).
- MD : Simulate solvent effects on intermediate stability (e.g., polar aprotic solvents favoring nucleophilic attack).
- Validation : Cross-reference predictions with experimental H NMR data (e.g., NOE correlations to confirm spatial arrangements) .
Specialized Methodological Considerations
Q. What analytical techniques are essential for characterizing structural isomers in this compound?
- Methodological Answer : Differentiate isomers using:
- 2D NMR : NOESY or ROESY to identify spatial proximity of the 4-methoxyphenyl group and tetrahydrothiophene-dioxide ring.
- X-ray Crystallography : Resolve absolute configuration, as applied in analogous benzothiazine-carboxamide derivatives .
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
Q. How can researchers design SAR studies to improve metabolic stability without compromising bioactivity?
- Methodological Answer : Focus on bioisosteric replacements :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
